4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine
Overview
Description
“4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine” is a type of organic compound known as a halogenated pyrimidine . Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromination and chlorination are common methods used in the synthesis of halogenated organic compounds . The synthesis could potentially involve a pyrimidine base that undergoes halogenation reactions to introduce the bromo and chloro groups .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The bromo, chloro, and methyl groups would be attached at the 4, 6, and 2 positions respectively .Chemical Reactions Analysis
Halogenated pyrimidines can participate in various chemical reactions. They are often used in the synthesis of pharmaceuticals and agrochemicals . They can undergo nucleophilic substitution reactions, where the halogen atom is replaced by another group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the halogen atoms .Scientific Research Applications
Regioselective Synthesis
Regioselectivity in Chemical Reactions : A study by Doulah et al. (2014) focused on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 4-amino-5-bromo-2-substituted aminopyrimidines. This research highlights the compound's utility in creating specific pyrimidine derivatives, which are crucial in synthesizing various biologically active molecules (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Heterocyclic Chemistry
Formation of Thiazolo[4,5-d]pyrimidine Derivatives : Research by Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the transformation of 4-amino-5-bromo-2-substituted-aminopyrimidines into new thiazolo[4,5-d] pyrimidine derivatives, indicating the role of bromo-substituted pyrimidines in synthesizing heterocyclic compounds with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Pharmaceutical Research
Synthesis of Antiviral Compounds : A study by Hocková et al. (2003) explored the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing the application of bromo-substituted pyrimidines in creating compounds with antiviral properties, particularly against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial Activity
Development of Antimicrobial Agents : The synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives by Vijaya Laxmi, Ravi, and Nath (2019) underlines the potential of bromo-substituted pyrimidines in developing new antimicrobial agents, highlighting the compound's significance in pharmaceutical research (Vijaya Laxmi, Ravi, & Nath, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2ClN2/c1-3-10-5(8)4(2-7)6(9)11-3/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTXHLFMJKJULZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Br)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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